cis-1-Boc-4-methylamino-3-hydroxypiperidine

Übersicht

Beschreibung

Molecular Structure Analysis

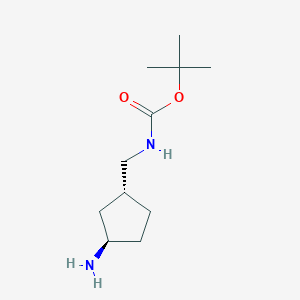

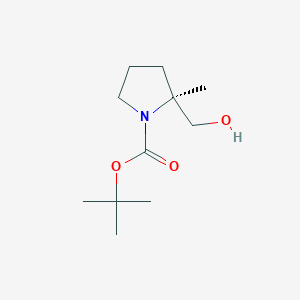

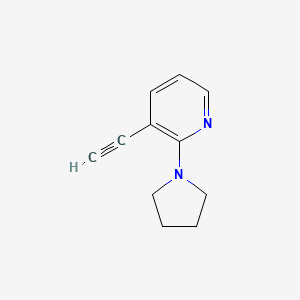

The molecular structure of “cis-1-Boc-4-methylamino-3-hydroxypiperidine” is represented by the formula C11H22N2O3. The molecular weight of the compound is 230.3 g/mol.Physical And Chemical Properties Analysis

The physical form of “cis-1-Boc-4-methylamino-3-hydroxypiperidine” is not specified in the web search results. The compound has a molecular weight of 230.3 g/mol.Wissenschaftliche Forschungsanwendungen

Drug Synthesis and Development

cis-1-Boc-4-methylamino-3-hydroxypiperidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, often found in drugs that target the central nervous system, cardiovascular system, and other areas. Researchers utilize this compound in the design and development of new therapeutic agents, particularly for its ability to introduce stereochemistry into pharmacologically active molecules .

Biological Activity Modulation

The compound’s structure allows for modifications that can lead to the discovery of new biological activities. It serves as a scaffold for generating derivatives with potential inhibitory effects on various enzymes or receptors. This is crucial in the field of drug discovery, where the modulation of biological pathways can lead to treatments for diseases like cancer, Alzheimer’s, and more .

Pharmacokinetic Property Optimization

In drug development, modifying the pharmacokinetic properties of a molecule is essential for achieving desired absorption, distribution, metabolism, and excretion (ADME) profilescis-1-Boc-4-methylamino-3-hydroxypiperidine can be used to alter solubility, permeability, and stability of drug candidates, optimizing them for better therapeutic efficacy .

Agrochemical Research

Beyond pharmaceuticals, this compound finds applications in agrochemical research. It can be used to synthesize compounds with potential as pesticides or herbicides. The piperidine ring’s versatility allows for the creation of molecules that can interact with specific biological targets in pests, providing a pathway for developing new agrochemical agents .

Material Science

In material science, the compound’s derivatives can be used to modify polymers or create new materials with specific properties. For instance, they can be incorporated into polymer chains to alter flexibility, durability, or other mechanical properties, which is valuable in creating specialized materials for various industrial applications .

Analytical Chemistry

cis-1-Boc-4-methylamino-3-hydroxypiperidine: can also play a role in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a component in chemical assays to measure the presence or concentration of other substances.

Environmental Science

In environmental science, researchers may use this compound to study degradation processes or as a model compound in pollution studies. Understanding how such compounds break down in the environment helps in assessing their impact and in designing more eco-friendly chemicals .

Chemical Education

Lastly, due to its structural complexity and relevance in various fields, cis-1-Boc-4-methylamino-3-hydroxypiperidine serves as an excellent teaching tool in chemical education. It can be used to illustrate concepts in organic synthesis, stereochemistry, and medicinal chemistry, providing practical examples to students .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl (3S,4R)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTNDELWOIWDMK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-1-Boc-4-methylamino-3-hydroxypiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1403437.png)

![Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate](/img/structure/B1403440.png)

![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B1403442.png)

![5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1403452.png)